molecular formula C21H21N5O2S B15118926 6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole

6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B15118926
M. Wt: 407.5 g/mol
InChI Key: GFHNYQPSOFAMNV-UHFFFAOYSA-N
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Description

6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of heterocyclic structures, including imidazo[1,2-b]pyridazine, piperidine, and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as 2-methylimidazo[1,2-b]pyridazine and benzothiazole. These core structures are then functionalized and linked through various chemical reactions, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings .

Scientific Research Applications

6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole is unique due to its combination of multiple heterocyclic structures, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

1,3-benzothiazol-6-yl-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methanone

InChI

InChI=1S/C21H21N5O2S/c1-14-11-26-19(23-14)4-5-20(24-26)28-12-15-6-8-25(9-7-15)21(27)16-2-3-17-18(10-16)29-13-22-17/h2-5,10-11,13,15H,6-9,12H2,1H3

InChI Key

GFHNYQPSOFAMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5

Origin of Product

United States

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